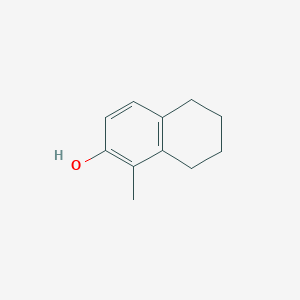

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMMUYMRVFIPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280602 | |

| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-15-4 | |

| Record name | NSC17560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Analogs

General Synthetic Approaches to Substituted Tetrahydronaphthols

The construction of the tetrahydronaphthol skeleton, a key structural motif in many biologically active molecules, can be achieved through several reliable synthetic strategies. These approaches often involve the formation of the saturated carbocyclic ring onto an aromatic precursor.

Cyclocondensation Reactions for Tetralin Formation

Cyclocondensation reactions are powerful tools for the construction of cyclic systems, and the tetralin framework is no exception. Two notable examples are the Robinson annulation and the Diels-Alder reaction.

The Robinson annulation is a versatile method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, to form a substituted cyclohexenone. This approach is particularly useful for the synthesis of tetralone derivatives, which can then be further modified to yield tetrahydronaphthols.

The Diels-Alder reaction , a [4+2] cycloaddition, provides another powerful route to the tetralin skeleton. This reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. By carefully selecting the diene and dienophile, a wide variety of substituted tetralin derivatives can be accessed. For instance, the reaction can be designed to generate an ortho-xylylene in situ, which then undergoes a Diels-Alder cycloaddition with a suitable dienophile to yield the tetralin framework.

A summary of these cyclocondensation reactions is presented in the table below.

| Reaction | Description | Key Intermediates |

|---|---|---|

| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation to form a six-membered ring. | Enolates, 1,5-diketones |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. | Ortho-xylylenes (in some variations) |

Methods Employing Organometallic Reagents in Synthesis

Organometallic reagents, such as Grignard and organolithium compounds, are indispensable in the synthesis of substituted tetrahydronaphthols. mt.comlibretexts.org These reagents act as potent nucleophiles, enabling the formation of new carbon-carbon bonds.

Grignard reagents (R-MgX) are widely used for the alkylation of tetralone derivatives. rsc.org For example, the reaction of a Grignard reagent with a 1-tetralone (B52770) can introduce an alkyl group at the 1-position, which can be a key step in the synthesis of compounds like 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol. The addition of the Grignard reagent to the carbonyl group of the tetralone, followed by dehydration, can lead to the formation of a dihydronaphthalene intermediate, which can then be hydrogenated to the desired tetralin.

Organolithium reagents (R-Li) are even more reactive nucleophiles than Grignard reagents and can be used in similar applications. wikipedia.org They are particularly useful for deprotonation reactions to form carbanions, which can then react with various electrophiles. In the context of tetrahydronaphthol synthesis, organolithium reagents can be used for the directed ortho-metalation of aromatic precursors, allowing for the regioselective introduction of substituents.

The following table provides a brief overview of the applications of these organometallic reagents.

| Reagent | General Formula | Primary Application |

|---|---|---|

| Grignard Reagent | R-MgX | Alkylation of tetralones and other carbonyl compounds. rsc.org |

| Organolithium Reagent | R-Li | Strong nucleophiles for C-C bond formation and as strong bases for deprotonation. wikipedia.org |

Catalytic Hydrogenation Pathways for Aromatic Precursors

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of tetralin derivatives from naphthalene (B1677914) precursors. This process involves the addition of hydrogen across the double bonds of one of the aromatic rings of naphthalene in the presence of a metal catalyst.

Commonly used catalysts for this transformation include platinum, palladium, and nickel. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the hydrogenation, allowing for the preferential formation of the tetralin over the fully saturated decalin. For instance, the hydrogenation of naphthalene in the presence of a platinum catalyst is a classic method for the preparation of tetralin.

Specific Synthetic Routes to this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from a readily available tetralone precursor, such as 6-methoxy-1-tetralone (B92454).

One potential pathway involves the following key steps:

Alkylation of the Tetralone: The synthesis can commence with the alkylation of 6-methoxy-1-tetralone at the 2-position. This can be achieved by forming the enolate of the tetralone using a suitable base, followed by reaction with an alkylating agent like methyl iodide.

Grignard Addition: The resulting 2-methyl-6-methoxy-1-tetralone can then be treated with a methyl Grignard reagent (CH₃MgBr). This will add a methyl group to the carbonyl carbon, forming a tertiary alcohol.

Dehydration and Hydrogenation: Subsequent acid-catalyzed dehydration of the tertiary alcohol would yield a dihydronaphthalene intermediate. Catalytic hydrogenation of this intermediate would then saturate the double bond, affording 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Demethylation: The final step would involve the demethylation of the methoxy (B1213986) group to yield the desired this compound. Reagents such as boron tribromide (BBr₃) are commonly used for this purpose.

An alternative approach could involve the Friedel-Crafts alkylation of a suitable tetralin derivative. nih.govbeilstein-journals.org For example, the intramolecular Friedel-Crafts alkylation of a properly functionalized precursor can lead to the formation of the tetralin ring system with the desired substitution pattern. researchgate.net

Precursors and Intermediate Compounds in Tetrahydronaphthalene Synthesis

The successful synthesis of tetrahydronaphthalene derivatives is highly dependent on the selection of appropriate starting materials and the understanding of the key intermediates formed during the reaction sequence.

For cyclocondensation reactions like the Robinson annulation, the essential precursors are a ketone (or a related active methylene (B1212753) compound) and an α,β-unsaturated ketone. For instance, the synthesis of a tetralone derivative might start from a substituted cyclohexanone (B45756) and methyl vinyl ketone.

In the case of the Diels-Alder reaction , the precursors are a conjugated diene and a dienophile. The nature of these precursors will dictate the substitution pattern of the resulting tetralin.

For syntheses involving organometallic reagents , the precursors are typically halogenated aromatic or aliphatic compounds, which are used to generate the Grignard or organolithium reagents. The other key precursor is an electrophile, such as a tetralone or another carbonyl compound.

Catalytic hydrogenation routes utilize substituted naphthalenes as their primary precursors. The availability of a wide range of substituted naphthalenes makes this a versatile starting point for the synthesis of various tetralin derivatives.

Key intermediates in these syntheses often include tetralones, dihydronaphthalenes, and various functionalized acyclic compounds that are poised to undergo cyclization.

The following table summarizes the common precursors for different synthetic approaches.

| Synthetic Approach | Key Precursors |

|---|---|

| Robinson Annulation | Ketones, α,β-Unsaturated Ketones |

| Diels-Alder Reaction | Conjugated Dienes, Dienophiles |

| Organometallic Reactions | Organohalides, Carbonyl Compounds (e.g., Tetralones) |

| Catalytic Hydrogenation | Substituted Naphthalenes |

Stereoselective Synthesis and Chiral Resolution of Tetrahydronaphthalene Derivatives

Many tetrahydronaphthalene derivatives possess one or more stereocenters, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient techniques for chiral resolution is of paramount importance.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of tetralin synthesis, asymmetric versions of the Robinson annulation and Diels-Alder reaction have been developed. For example, the use of chiral catalysts or auxiliaries in the Robinson annulation can lead to the formation of enantiomerically enriched tetralone products. Similarly, chiral Lewis acids can be employed to catalyze asymmetric Diels-Alder reactions, providing access to chiral tetralin derivatives. Asymmetric synthesis of tetrahydroisoquinoline derivatives, which share a similar structural framework, has also been achieved through 1,3-dipolar cycloaddition reactions. mdpi.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgchemeurope.com This is often necessary when a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity. Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic tetrahydronaphthol with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. chemeurope.com These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for the separation of enantiomers. nih.gov This method can be used both for analytical purposes to determine the enantiomeric excess of a sample and for preparative separations to obtain pure enantiomers.

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of chiral starting materials, the efficiency of the stereoselective reaction, and the scalability of the process.

Enantioselective Strategies for Chiral Analogs

The synthesis of chiral analogs of this compound is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers of a compound. Enantioselective strategies aim to produce a single enantiomer, thereby avoiding the need for chiral resolution of a racemic mixture.

One prominent approach involves asymmetric hydrogenation. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are structurally related to the tetrahydronaphthalene core. mdpi.comresearchgate.net This highlights the potential for using chiral catalysts to introduce stereocenters with high enantioselectivity.

Another strategy is the use of chiral catalysts in cyclization reactions. For example, an enantioselective sulfa-Michael-cyclization reaction has been developed for the synthesis of 1,5-benzothiazepines using a chiral N,N'-dioxide/Yb(OTf)₃ complex, achieving excellent enantioselectivities. nih.gov Similar principles can be applied to the construction of the chiral tetrahydronaphthalene framework.

Furthermore, enzymatic resolutions offer a powerful tool for obtaining enantiopure compounds. A key step in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives involved a dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, using lipase (B570770) from Candida antarctica. mdpi.com This methodology could be adapted for the resolution of racemic this compound or its precursors.

The table below summarizes some enantioselective strategies applicable to the synthesis of chiral tetrahydronaphthalene analogs.

| Strategy | Catalyst/Reagent | Key Transformation | Potential Application |

| Asymmetric Transfer Hydrogenation | Chiral diamine-metal complexes | Reduction of a prochiral precursor | Introduction of a chiral center in the tetrahydronaphthalene core |

| Enantioselective Cyclization | Chiral N,N'-dioxide/metal complex | Formation of the cyclic structure | Stereocontrolled synthesis of the tetrahydronaphthalene ring system |

| Enzymatic Kinetic Resolution | Lipase | Selective acylation of one enantiomer | Separation of racemic mixtures of tetrahydronaphthalen-2-ol analogs |

Chromatographic Methods for Chiral Purification (e.g., preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pure enantiomers from a racemic mixture. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For tetralone derivatives, which are structurally similar to this compound, several HPLC-based enantioseparation methods have been developed. One study demonstrated the successful resolution of five substituted 2-(4-pyridylalkyl)-1-tetralone derivatives using macrocyclic glycopeptide antibiotic CSPs, such as Chirobiotic R, T, and V columns. nih.gov The best separation was achieved on the Chirobiotic R column. nih.gov

Another effective approach involves using chiral mobile phase additives. The enantioseparation of nine indanone and tetralone derivatives was accomplished on a conventional C18 column by adding carboxymethyl-β-cyclodextrin (CM-β-CD) to the mobile phase. nih.gov The optimal conditions involved a mobile phase of methanol (B129727) and a phosphate (B84403) buffer at pH 1.8, containing a specific concentration of CM-β-CD. nih.gov

The choice of CSP and mobile phase is critical for achieving good resolution. For instance, the enantiomeric forms of natural prostaglandins (B1171923) were successfully separated using a Chiracel OJ-RH column with a mobile phase consisting of acetonitrile, methanol, and water at a controlled pH. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in chiral separations. researchgate.net

The following table presents examples of chromatographic conditions used for the chiral purification of tetralone derivatives.

| Chiral Selector | Column Type | Mobile Phase | Analytes |

| Macrocyclic glycopeptide antibiotics | Chirobiotic R, T, V | Hexane-ethanol-triethylamine | 2-(4-pyridylalkyl)-1-tetralone derivatives |

| Carboxymethyl-β-cyclodextrin | C18 | Methanol and phosphate buffer (pH 1.8) | Indanone and tetralone derivatives |

| Polysaccharide derivatives | Chiracel OJ-RH | Acetonitrile, methanol, and water (pH 4) | Prostaglandin enantiomers |

Advanced Synthetic Transformations in Tetrahydronaphthalene Chemistry

Domino Processes and Rearrangement Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govacs.orgnih.gov This approach is particularly valuable in constructing complex molecular architectures like the tetrahydronaphthalene framework. A novel domino protocol has been developed for the synthesis of 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles from simple starting materials. nih.govacs.orgnih.gov This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. nih.govacs.orgnih.gov

Another example is a one-pot tandem process that combines an Overman rearrangement, ring-closing enyne metathesis, and a Diels-Alder reaction to diastereoselectively synthesize functionalized amino-substituted tetralin ring systems. nih.gov Palladium-catalyzed dipolar cycloaddition reactions also represent an efficient strategy for constructing cyclic compounds, including those with a tetrahydronaphthalene-fused system. nih.gov

Rearrangement reactions are fundamental in organic synthesis for reorganizing molecular frameworks to create more complex structures. numberanalytics.com In the context of tetrahydronaphthalene synthesis, a Curtius-type rearrangement has been shown to form a 1,1-diazene, which then rearranges to form the tetralin structure. acs.org

The table below provides examples of advanced synthetic transformations used in tetrahydronaphthalene chemistry.

| Reaction Type | Key Features | Resulting Structure |

| Domino Reaction | Multi-step, one-pot synthesis | Functionalized tetrahydronaphthalenes |

| Tandem Overman Rearrangement/Metathesis/Diels-Alder | Diastereoselective formation of multiple bonds | Amino-substituted tetralins |

| Palladium-Catalyzed Dipolar Cycloaddition | Efficient construction of cyclic systems | Tetrahydronaphthalene-fused compounds |

| Curtius-Type Rearrangement | Nitrogen deletion/Diels-Alder cascade | Substituted tetralins |

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound scaffold are crucial for exploring its structure-activity relationships and developing new analogs with potentially enhanced properties. Functional group transformations are a key aspect of these strategies. rsc.orgmit.eduorganic-chemistry.orgyoutube.comorganic-chemistry.org

The hydroxyl group at the 2-position is a prime site for derivatization. It can be converted into various other functional groups, such as ethers, esters, or halides, to modulate the compound's properties. For instance, methylation of a hydroxyl group can be achieved using reagents like methyl iodide. nih.gov

The aromatic ring of the tetrahydronaphthalene system can undergo electrophilic substitution reactions, allowing for the introduction of substituents like nitro groups or halogens. These new functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then be acylated or alkylated. researchgate.net

The aliphatic part of the tetrahydronaphthalene ring can also be functionalized. For example, oxidation reactions can introduce carbonyl groups, which can then serve as handles for further modifications. mdpi.com

The following table outlines potential derivatization and functionalization strategies for this compound.

| Site of Functionalization | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxyl group | Etherification | Methyl iodide, sodium hydride | Methoxy group |

| Hydroxyl group | Esterification | Acetic anhydride, pyridine (B92270) | Acetoxy group |

| Aromatic ring | Nitration | Nitric acid, sulfuric acid | Nitro group |

| Aromatic ring | Halogenation | N-Bromosuccinimide | Bromo group |

| Aliphatic ring | Oxidation | o-Iodylbenzoic acid (IBX) | Carbonyl group |

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) Analysis for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol by identifying the chemical environment of each proton. The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, with their specific shifts and coupling patterns dictated by the substitution on the aromatic ring.

The aliphatic protons of the tetrahydronaphthalene ring system exhibit signals in the upfield region. The benzylic protons, being adjacent to the aromatic ring, are expected to resonate at a higher chemical shift compared to the other aliphatic protons. The methyl group protons will present as a singlet in a characteristic region for methyl groups attached to an aromatic system. The hydroxyl proton will give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 7.5 | d, t, m |

| Hydroxyl (OH) | 4.5 - 7.0 (variable) | br s |

| Aliphatic (CH₂) | 1.5 - 3.0 | m |

| Methyl (CH₃) | 2.0 - 2.5 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The aromatic carbons of this compound are observed in the downfield region, typically between 110 and 160 ppm. The carbon atom bearing the hydroxyl group will be significantly deshielded and appear at the lower end of this range.

The aliphatic carbons of the saturated ring will resonate in the upfield region, generally between 20 and 40 ppm. The methyl carbon will produce a distinct signal in the upfield region of the spectrum.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C, C-H) | 110 - 140 |

| Aliphatic (CH₂) | 20 - 40 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion is influenced by the presence of the aromatic ring, the hydroxyl group, and the aliphatic ring. A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a characteristic fragmentation for alcohols. libretexts.orgyoutube.com The presence of the tetralin structure can lead to retro-Diels-Alder reactions, resulting in the cleavage of the saturated ring. The stability of the benzylic carbocation often leads to a prominent peak corresponding to the loss of an ethyl group.

| Fragmentation Process | Resulting Ion | Expected m/z Value |

|---|---|---|

| Loss of Water | [M - H₂O]⁺ | M - 18 |

| Loss of Methyl Radical | [M - CH₃]⁺ | M - 15 |

| Benzylic Cleavage | [M - C₂H₅]⁺ | M - 29 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is expected to appear in the 1260-1000 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Phenolic (C-O) | Stretching | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring in this compound is the primary chromophore. Phenolic compounds typically exhibit two absorption bands in the UV region.

The first band, known as the E2-band, is usually found around 210-240 nm and is due to a π → π* transition of the benzene (B151609) ring. The second band, the B-band, which is characteristic of the benzenoid system, appears at longer wavelengths, typically around 260-290 nm. The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis.

| Transition | Band | Expected λmax (nm) |

|---|---|---|

| π → π | E₂-band | ~220 |

| π → π | B-band | ~275 |

Integrated Spectroscopic Approaches for Complex Tetrahydronaphthalene Structures

The definitive structural elucidation of complex substituted tetrahydronaphthalenes, such as this compound, is rarely accomplished with a single analytical technique. Instead, a synergistic and integrated approach combining several spectroscopic methods is essential for unambiguous confirmation of the molecular structure, including regiochemistry and stereochemistry where applicable. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By combining the data from these techniques, a complete picture of the molecule's atomic connectivity and functional groups can be assembled.

The structural confirmation of this compound relies on interpreting the specific data signatures from each method. Mass spectrometry provides the molecular weight and elemental formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the carbon-hydrogen framework.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is fundamental in determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 162.10. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition as C₁₁H₁₄O.

The fragmentation pattern in EI-MS provides significant structural clues. A key fragmentation pathway for tetralin derivatives is the retro-Diels-Alder reaction, which would involve the cleavage of the saturated ring. Another prominent fragmentation would be the loss of a methyl group (M-15), leading to a fragment at m/z 147. Benzylic cleavage is also highly favorable, resulting in stable carbocations.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands indicating its phenolic and aliphatic nature.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Phenolic Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1600 & ~1470 | C=C stretch | Aromatic Ring |

| ~1260-1180 | C-O stretch | Phenol (B47542) |

| ~870-810 | C-H bend (out-of-plane) | Substituted Aromatic Ring |

The broad O-H stretching band confirms the presence of the hydroxyl group, while the distinction between aromatic and aliphatic C-H stretches helps identify the two main parts of the molecule. The specific pattern of the C-H out-of-plane bending can provide clues about the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial, and 2D NMR techniques like COSY, HSQC, and HMBC are used to establish direct and long-range correlations between protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton. The expected chemical shifts (δ) for this compound would allow for the assignment of protons on both the aromatic and aliphatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.6-6.8 | d | 1H |

| H-4 | ~6.9-7.1 | d | 1H |

| OH | ~4.5-5.5 | s (broad) | 1H |

| H-8 | ~2.7-2.9 | t | 2H |

| H-5 | ~2.5-2.7 | t | 2H |

| H-6, H-7 | ~1.7-1.9 | m | 4H |

| CH₃ | ~2.1-2.3 | s | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments. The presence of 11 distinct signals would correspond to the 11 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OH) | ~150-155 |

| C-8a | ~135-140 |

| C-4a | ~130-135 |

| C-4 | ~128-130 |

| C-1 (C-CH₃) | ~125-128 |

| C-3 | ~115-120 |

| C-8 | ~29-32 |

| C-5 | ~28-31 |

| C-6 | ~22-25 |

| C-7 | ~22-25 |

| CH₃ | ~15-20 |

By integrating the data from MS, IR, and comprehensive NMR analysis, the structure of this compound can be unequivocally determined. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key hydroxyl and hydrocarbon moieties, and the detailed NMR spectra piece together the precise connectivity of the atoms, confirming the substitution pattern on the tetrahydronaphthalene core.

Computational Chemistry and Theoretical Studies of 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. wisdomlib.org For 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, these calculations would reveal the distribution of electrons and the nature of chemical bonding within the molecule.

The electronic structure is fundamentally characterized by the arrangement of electrons in molecular orbitals. The presence of the aromatic ring, the hydroxyl group, and the methyl group significantly influences this distribution. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, donates electron density into the aromatic π-system, enhancing its reactivity. rsc.org This donation affects the bond lengths and angles of the aromatic portion of the molecule.

Key parameters derived from quantum chemical calculations include atomic charges, bond orders, and dipole moments. These parameters help in understanding the molecule's polarity and the nature of its intramolecular and intermolecular interactions. For instance, the calculated atomic charges would likely show a partial negative charge on the oxygen atom and partial positive charges on the hydroxyl hydrogen and the carbon atom attached to the hydroxyl group, indicating the polar nature of this functional group.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | ~1.5 - 2.5 D |

| Heat of Formation (kcal/mol) | -40 to -50 |

| Total Energy (Hartree) | -500 to -550 |

Conformational Analysis and Potential Energy Surfaces

The non-aromatic part of this compound is a flexible six-membered ring, which can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them. nih.gov This is typically achieved by calculating the potential energy surface (PES) of the molecule as a function of its dihedral angles. libretexts.org

The tetralin ring system is known to adopt half-chair or envelope conformations. nih.govrsc.org The presence of the methyl group on the aromatic ring is not expected to significantly influence the conformation of the saturated ring. The hydroxyl group's orientation, however, will be a key factor.

A potential energy surface (PES) scan would involve systematically changing the key dihedral angles of the saturated ring and calculating the energy at each point. nih.govacs.org The resulting surface would show energy minima corresponding to stable conformers and saddle points corresponding to transition states between them. researchgate.net It is expected that the half-chair conformation would be the most stable, with the energy difference between various conformers being relatively small, allowing for conformational flexibility at room temperature. nih.gov

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: These are hypothetical values for illustrative purposes)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Half-Chair 1 | 0.00 |

| Envelope | ~1.0 - 2.0 |

| Half-Chair 2 | ~0.5 - 1.5 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The MESP map displays the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wikipedia.org

For this compound, the MESP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net This region would be a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it susceptible to nucleophilic attack. The aromatic ring would likely show a moderately negative potential due to the delocalized π-electrons, with the saturated hydrocarbon part of the molecule being relatively neutral (green). researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. lew.ro

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be a π-orbital localized primarily on the aromatic ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be a π*-antibonding orbital of the aromatic system. The presence of the electron-donating hydroxyl and methyl groups would be expected to raise the energy of the HOMO and slightly alter the energy of the LUMO, leading to a moderate HOMO-LUMO gap. frontiersin.org

Table 3: Illustrative HOMO-LUMO Energies and Gap for this compound (Note: These are hypothetical values for illustrative purposes)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -8.0 to -9.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 6.0 to 8.0 |

Predictive Spectroscopic Parameter Derivations

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov For this compound, these predictions would include NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for assigning experimental spectra. researchgate.net The calculations would likely predict distinct signals for the aromatic, aliphatic, methyl, and hydroxyl protons and carbons.

The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) spectra. scirp.org Characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic and aliphatic parts, and the C=C stretches of the aromatic ring, could be predicted.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). acs.org This would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light. The main absorption bands would be expected to arise from π-π* transitions within the aromatic ring.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes)

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (hydroxyl proton, ppm) | ~4.5 - 5.5 |

| ¹³C NMR (carbon attached to OH, ppm) | ~150 - 160 |

| IR (O-H stretch, cm⁻¹) | ~3300 - 3600 |

| UV-Vis (λmax, nm) | ~270 - 290 |

Chemical Reactivity and Functional Group Transformations of 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, readily participating in reactions that target the oxygen atom. These transformations are fundamental for modifying the compound's properties or for linking it to other molecular fragments.

The nucleophilic character of the phenolic oxygen allows for its conversion into esters and ethers under appropriate conditions.

Esterification is typically achieved by reacting 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. These reactions result in the formation of aryl esters.

Etherification , a common modification for phenols, can be performed under various conditions. The Williamson ether synthesis, for instance, involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether.

Below is a table summarizing these representative transformations.

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Pyridine | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate |

| Etherification | Methyl iodide, Sodium hydride (NaH) | 2-Methoxy-1-methyl-5,6,7,8-tetrahydronaphthalene |

The phenolic hydroxyl group can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. This transformation is typically accomplished by reacting the phenol (B47542) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate or mesylate is significantly more reactive than the original hydroxyl group, enabling further synthetic manipulations.

| Reagent | Base | Product |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl p-toluenesulfonate |

| Methanesulfonyl chloride (MsCl) | Triethylamine | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl methanesulfonate |

Reactions on the Tetrahydronaphthalene Core

The reactivity of the fused ring system involves both the aromatic and the aliphatic portions of the molecule.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the methyl (-CH3). Both are ortho-, para-directing groups. The hydroxyl group is a stronger activating group than the methyl group, and its directing effect will be dominant.

Considering the positions on the aromatic ring, substitution is sterically hindered at the position between the methyl and hydroxyl groups. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the powerful hydroxyl group, leading to substitution at the C3 and C4 positions.

Key EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The specific conditions for these reactions determine the nature and yield of the products. libretexts.orglibretexts.org

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-Methyl-4-nitro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Bromination | Br2, FeBr3 | 4-Bromo-1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 4-Acetyl-1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures, particularly with strong oxidizing agents. The benzylic positions of the saturated ring (C5 and C8) can also be targets for oxidation under certain conditions, potentially leading to ketone formation.

Reduction: The aromatic ring is generally resistant to reduction due to its inherent stability. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the aromatic portion of the tetrahydronaphthalene core can be reduced to yield a decalin derivative (1-methyl-decahydronaphthalen-2-ol). The saturated carbocyclic ring is already fully reduced and is unreactive under these conditions.

Synthesis of Complex Hybrid Molecules

The defined reactivity of its functional groups makes this compound a valuable building block for the synthesis of more complex molecules. Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can utilize this compound as a scaffold. nih.govresearchgate.net

The phenolic hydroxyl group serves as a convenient attachment point for linking other molecular entities through ether or ester bonds. Furthermore, the aromatic ring can be functionalized via electrophilic substitution, as detailed previously. For instance, introducing a halogen atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), which can form new carbon-carbon or carbon-heteroatom bonds, thereby creating elaborate hybrid structures. mdpi.com

The following table outlines potential strategies for creating complex hybrid molecules starting from this scaffold.

| Starting Material | Reaction Sequence | Type of Hybrid Molecule |

| 4-Bromo-1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | 1. Suzuki coupling with an arylboronic acid2. Etherification of the hydroxyl group | Biaryl system linked to another moiety via an ether bond |

| This compound | 1. Esterification with a bioactive carboxylic acid | Ester-linked hybrid drug candidate |

| 4-Acetyl-1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | 1. Conversion of ketone to an oxime2. Beckmann rearrangement | Fused heterocyclic systems |

Biochemical Interactions and Receptor Ligand Studies in Vitro of 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol Derivatives

Structure-Activity Relationship (SAR) Investigations of Tetrahydronaphthalene Scaffolds

The tetrahydronaphthalene core provides a versatile scaffold for designing ligands that target various receptors. Structure-activity relationship (SAR) studies on derivatives of this scaffold have elucidated key structural determinants for biological activity, including the impact of substituent positioning and the three-dimensional arrangement of atoms.

Impact of Positional Isomerism on Biological Activity

The specific placement of functional groups on the tetrahydronaphthalene ring system significantly influences the biological activity of the resulting compounds. For instance, in the context of dopaminergic 2-aminotetralins, the position of a hydroxyl or methoxy (B1213986) group on the aromatic ring is a critical factor for affinity at dopamine (B1211576) D2 and D3 receptors. A series of 2-aminotetralins with a methoxy or hydroxy group at the 5- or 7-position were evaluated, demonstrating that these positional isomers exhibit distinct binding profiles. While a number of these compounds showed high affinity for both D2 and D3 receptors, some displayed a degree of selectivity for the D3 subtype.

Stereochemical Influence on Receptor Binding and Efficacy

The stereochemistry of tetrahydronaphthalene derivatives is a crucial factor in their interaction with dopamine receptors. For C1-methylated derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin, a close analog of the titular compound, the absolute configuration at the chiral centers dictates both binding affinity and functional outcome.

Studies have shown that for C5-oxygenated 2-aminotetralins, enantiomers with a 2S-configuration generally exhibit higher affinity for dopamine D2 receptors and are more likely to act as agonists. Conversely, compounds with a 2R-configuration tend to be less potent. For example, the (1S,2R) stereoisomer of 5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (B1220884) has been identified as a dopamine D2 receptor antagonist, whereas other stereoisomers with the 2S configuration act as agonists. This highlights that while both R and S enantiomers at the C2 position may bind to the receptor, only the S enantiomers appear to effectively activate it.

Furthermore, the cis and trans relationship between the C1-methyl group and the C2-amino group also plays a role. Both cis- and trans-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin have been classified as central dopamine receptor agonists, though they are less potent than the parent compound lacking the C1-methyl group. nih.gov However, only the trans isomer demonstrates clear postsynaptic dopamine receptor agonist activity at higher doses. nih.gov

In Vitro Receptor Binding Assays

To quantify the affinity of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives for specific receptors, in vitro receptor binding assays are employed. These assays are fundamental in determining the binding profile of a compound and its potential as a receptor ligand.

Dopamine Receptor (D2/D3) Binding Profiling

Derivatives of the tetrahydronaphthalene scaffold have been extensively profiled for their binding affinity at dopamine D2 and D3 receptors due to the therapeutic relevance of these receptors in neurological and psychiatric disorders. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

For a series of 2-aminotetralins, including those with hydroxyl and methoxy substitutions analogous to the titular compound, binding affinities for human dopamine D2 and D3 receptors have been determined. Many of these compounds exhibit high affinity for both receptor subtypes.

Below is a representative data table illustrating the binding affinities of selected tetralin derivatives at dopamine D2 and D3 receptors.

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| 5-Hydroxy-2-(di-n-propylamino)tetralin | Data not available | Data not available |

| cis-5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin | Data not available | Data not available |

| trans-5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin | Data not available | Data not available |

| (1S,2R)-5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin | Antagonist Profile | Antagonist Profile |

Radioligand Displacement Studies (e.g., with tritiated spiperone)

A common method to determine the binding affinity of a test compound is through radioligand displacement studies. In this technique, a radiolabeled ligand with known high affinity for the target receptor, such as [3H]spiperone for D2 receptors, is incubated with a preparation of the receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is then measured.

The affinities of various 2-aminotetralin derivatives for striatal D2 receptors have been determined using [3H]spiperone as the radioligand. nih.gov These studies are crucial for understanding how novel compounds interact with the receptor's binding site and for quantifying their affinity.

In Vitro Functional Assays for Agonist and Antagonist Activity

Beyond determining binding affinity, it is essential to characterize the functional activity of a compound at its target receptor. In vitro functional assays can distinguish between agonists, which activate the receptor to elicit a biological response, and antagonists, which block the receptor and prevent its activation by an agonist.

For derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin, functional activity has been assessed through various in vivo biochemical and behavioral tests in rats, which serve as a proxy for their agonist or antagonist nature. nih.gov These studies have revealed that subtle structural changes, such as the introduction of a C1-methyl group and its stereochemistry, can switch a compound from being a dopamine receptor agonist to an antagonist. nih.gov For instance, as mentioned earlier, the (1S,2R) stereoisomer of 5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin acts as a D2 receptor antagonist, while other isomers with a 2S configuration function as agonists. nih.gov This demonstrates the critical role of stereochemistry in determining the functional outcome of receptor binding.

GTPγS Binding Assays in Cellular Systems (e.g., CHO, AtT-20 cells)

The [³⁵S]GTPγS binding assay is a functional method used to measure the activation of G protein-coupled receptors (GPCRs). When a ligand activates a GPCR, it catalyzes the exchange of GDP for GTP on the associated G protein α-subunit, initiating a signaling cascade. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation, as its incorporation is proportional to the degree of receptor stimulation by an agonist. This assay is commonly performed using membrane preparations from cells engineered to express a specific receptor, such as Chinese Hamster Ovary (CHO) cells.

While direct studies employing GTPγS binding assays on this compound derivatives were not identified in the reviewed literature, research on structurally related compounds highlights the interaction of the tetrahydronaphthalene scaffold with GPCRs. For instance, a series of 6-aminomethyl-5,6,7,8-tetrahydronaphthalene derivatives were identified and optimized as antagonists for the human melanin-concentrating hormone receptor 1 (hMCHR1), a GPCR target for obesity treatment. nih.gov Similarly, aminomethyl tetrahydronaphthalene derivatives have been investigated as potent agonists for opioid receptors, which are another class of GPCRs. nih.gov The activation of these receptors by their agonists leads to the downstream engagement of G proteins. nih.gov These findings suggest that the tetrahydronaphthalene core can serve as a scaffold for ligands that modulate GPCR activity, a function that is quantifiable by GTPγS binding assays.

Cellular Pathway Modulation (e.g., ERK activation in myocytes)

The modulation of cellular signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical area of biochemical research. The ERK pathway is involved in essential cellular processes including proliferation, differentiation, and survival. In myocytes, ERK activation is a key event in cardiac hypertrophy.

Specific studies detailing the modulation of ERK activation in myocytes by this compound or its direct derivatives are not available in the reviewed scientific literature.

Enzyme Inhibition Studies of Tetrahydronaphthalene Derivatives (e.g., Estrone (B1671321) Sulfatase)

Enzyme inhibition is a key mechanism for therapeutic intervention in various diseases, including cancer. Estrone sulfatase (STS) is an enzyme that plays a crucial role in the formation of estrogens, which can promote the growth of hormone-dependent cancers. nih.gov STS catalyzes the hydrolysis of inactive estrone sulfate (B86663) (E1S) to estrone (E1), a precursor to the potent estrogen, estradiol. nih.govuwaterloo.ca Consequently, the development of STS inhibitors is a significant area of research for treating conditions like breast cancer. nih.govuwaterloo.canih.govmdpi.com

The primary focus of STS inhibitor development has been on steroidal compounds, such as estrone derivatives, and complex non-steroidal structures. uwaterloo.canih.govmdpi.com While the broader naphthalene (B1677914) scaffold has been incorporated into some non-steroidal STS inhibitors, specific studies on the inhibitory activity of simple tetrahydronaphthalene derivatives like this compound against estrone sulfatase were not detailed in the reviewed literature.

In Vitro Cytotoxicity and Anticancer Evaluation of Tetrahydronaphthalene Hybrid Structures

The tetrahydronaphthalene (tetralin) scaffold has been extensively used as a building block for the synthesis of novel hybrid molecules with potential anticancer activity. These compounds have been evaluated in vitro against a variety of human cancer cell lines, demonstrating that the tetralin moiety is a valuable pharmacophore in the design of cytotoxic agents.

A common strategy involves creating hybrids of tetralin with other heterocyclic systems known for their biological activities, such as pyridine (B92270) and pyrazole. For example, a series of tetralin-pyridine hybrids were synthesized and tested against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. elsevierpure.com Another study reported the synthesis of tetralin-6-yl-pyrazoline and various pyridine derivatives, which were evaluated against HeLa (cervix carcinoma) and MCF-7 cell lines. uwaterloo.canih.gov The results indicated that certain α,β-unsaturated ketone precursors to these hybrids showed the highest potency. uwaterloo.canih.gov

Furthermore, tetrahydronaphthalene-pyrazole conjugates have demonstrated significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov In some cases, the cytotoxic activity of these hybrid molecules surpassed that of the reference drug, Doxorubicin. nih.gov Glycoside derivatives of tetrahydronaphthalene-pyridines have also been synthesized and evaluated, with some compounds showing promising activity. nih.gov

The tables below summarize the in vitro cytotoxic activities (IC₅₀ values) of selected tetrahydronaphthalene hybrid structures from various studies.

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|

| 3a | 3.5 | 4.5 |

| 3b | 10.5 | 15.1 |

| 6a | 7.1 | 20.3 |

| 7b | 5.9 | 18.5 |

| 7c | 6.5 | 25.4 |

| 5-Fluorouracil (Ref.) | 5.0 | 7.5 |

| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|

| 13 | 60 | 53 |

| 14 | 43 | 29 |

| 22 | 11 | 6.5 |

| Doxorubicin (Ref.) | 29 | 29 |

| Compound | MCF-7 (Breast Cancer) |

|---|---|

| 3d | 3.73 ± 0.09 |

| 5a | 0.93 ± 0.02 |

| 5d | 1.76 ± 0.04 |

| 5e | 2.36 ± 0.06 |

| 10 | 2.83 ± 0.07 |

| Staurosporine (Ref.) | 6.08 ± 0.15 |

These studies collectively underscore the potential of creating diverse chemical libraries based on the tetrahydronaphthalene scaffold for the discovery of new and potent anticancer agents. drugbank.comnih.govsemanticscholar.org

Metal Chelation Properties in Biochemical Contexts

Metal chelation is the process of forming a complex between a metal ion and a chelating agent, a molecule that can form multiple bonds to a single metal ion. nih.gov In biochemical and medicinal contexts, chelation therapy is used to treat metal overload or to modulate the activity of metalloenzymes. nih.govnih.gov The ability of a compound to act as a chelator is often dependent on the presence of specific functional groups, such as hydroxyl and carbonyl groups, that can coordinate with metal ions. researchgate.net

While the phenolic hydroxyl group present in this compound suggests a theoretical potential for metal ion interaction, specific studies investigating the metal chelation properties of this compound or its simple derivatives in biochemical contexts were not found in the reviewed scientific literature. Research into metal-binding compounds often focuses on scaffolds with more potent and well-characterized chelating moieties, such as 8-hydroxyquinoline. nih.govelsevierpure.comresearchgate.netdrugbank.comnih.gov

Applications of 1 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Structural Scaffolds in Specialized Fields

Contributions to Natural Product Total Synthesis and Analog Development

The tetralone and tetrahydronaphthalene skeletons are integral components of numerous biologically active natural products. Consequently, synthetic strategies toward these scaffolds are of considerable interest to organic chemists. The structural features of compounds like 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol make them attractive starting materials or key intermediates in the total synthesis of complex molecules.

Cacalol and its Analogs:

Cacalol, a sesquiterpenoid first isolated from the roots of Cacalia decomposita, possesses a furo[3,2-c]naphtho[2,1-e]oxepine ring system. The tetralone moiety serves as a crucial precursor in several synthetic routes to Cacalol and its derivatives. Synthetic approaches often involve the construction of a substituted tetralone, which is then elaborated to form the furan (B31954) and oxepine rings. For instance, a common strategy involves the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride, followed by reduction and intramolecular cyclization to yield a tetralone core. This tetralone can then undergo further functionalization, such as formylation and subsequent ring-closing reactions, to build the heterocyclic portions of the Cacalol framework.

Olaximbriside B:

Olaximbriside B is a sesquiterpenoid natural product that features a complex polycyclic structure. A recent total synthesis of (±)-olaximbriside B highlights the utility of decalin derivatives, which are structurally related to tetrahydronaphthalenes, as key building blocks. The synthesis commenced from a readily available decalin system, which was then systematically modified to construct the final intricate structure of Olaximbriside B. nih.gov This approach underscores the strategic importance of saturated and partially saturated bicyclic systems, such as the tetrahydronaphthalene scaffold, in providing a rigid and stereochemically defined platform for the synthesis of complex natural products.

| Natural Product | Key Synthetic Scaffold | Relevance of Tetrahydronaphthalene Moiety |

|---|---|---|

| Cacalol | Substituted Tetralone | Serves as a foundational building block for the construction of the fused furan and oxepine ring systems. |

| Olaximbriside B | Decalin Derivative | The related decalin scaffold provides the necessary stereochemical control for the synthesis of the complex polycyclic core. nih.gov |

Utilization as Model Compounds in Mechanistic Studies

The photochemical behavior of organic molecules is a fundamental area of research with implications for synthesis, materials science, and biology. The tetrahydronaphthalene scaffold, with its combination of a photoreactive aromatic ring and a flexible alicyclic ring, has been employed as a model system to investigate various photochemical transformations.

Studies on tetralone derivatives have provided insights into photoreactions such as Norrish type I and type II cleavages, as well as Paterno-Büchi reactions. The specific substitution pattern on both the aromatic and aliphatic rings can significantly influence the reaction pathways and product distributions. For example, the presence of a methyl group, as in this compound, can affect the stability of radical intermediates and influence the stereochemical outcome of photochemical reactions. While specific photochemical studies on this compound are not extensively documented, the broader class of tetrahydronaphthalene derivatives continues to be a subject of interest for elucidating the mechanisms of photochemical rearrangements and cycloadditions.

Role in Radiopharmaceutical Design and Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The design of effective PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423), into a biologically active molecule. The tetrahydronaphthalene scaffold has emerged as a promising platform for the development of novel PET radiotracers due to its favorable pharmacokinetic properties and its presence in a variety of bioactive compounds.

The lipophilicity and metabolic stability of the tetrahydronaphthalene core can be fine-tuned through chemical modification, allowing for the optimization of brain penetration and target engagement. Although direct applications of this compound as a PET radiotracer have not been reported, the synthesis of various tetrahydronaphthalene derivatives for biological evaluation suggests the potential of this scaffold in the development of imaging agents for neurological disorders and oncology. nih.gov The ability to introduce a fluorine-18 label at various positions on the tetrahydronaphthalene ring system offers a versatile strategy for the creation of new PET probes.

Application in Fragrance and Flavor Chemistry

The olfactory properties of organic molecules are intimately linked to their three-dimensional structure and functional groups. The tetrahydronaphthalene framework is found in a number of synthetic fragrance ingredients, prized for their complex and tenacious odors. These compounds often possess woody, ambery, and musky notes, making them valuable components in fine fragrances, personal care products, and household goods.

A notable example of a commercially significant fragrance ingredient based on this scaffold is 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone, known by the trade name Iso E Super®. This compound is celebrated for its smooth, woody, and ambergris-like scent. A European patent also describes certain tetrahydronaphthalene derivatives as being useful as fragrances or as intermediates in the production of fragrances. googleapis.com While the specific odor profile of this compound is not widely documented in publicly available literature, its structural similarity to known fragrance molecules suggests its potential for use in the fragrance industry. The interplay of the methyl and hydroxyl substituents with the tetrahydronaphthalene core would be expected to produce a unique and potentially desirable scent profile.

| Compound/Derivative Class | Odor Profile | Application |

|---|---|---|

| 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso E Super®) | Woody, ambergris-like | Fine fragrances, personal care products |

| General Tetrahydronaphthalene Derivatives | Potential for woody, ambery, and musky notes | Fragrance intermediates and components googleapis.com |

Advanced Materials Science Applications of Tetrahydronaphthalene Moieties

The rigid and tunable structure of the tetrahydronaphthalene moiety makes it an attractive component in the design of advanced materials with tailored properties. Its incorporation into polymers and other macromolecules can impart desirable thermal, mechanical, and electronic characteristics.

Tetralin (1,2,3,4-tetrahydronaphthalene) itself is utilized as a hydrogen-donor solvent, for example, in coal liquefaction. wikipedia.orgnih.gov In the realm of polymer chemistry, tetrahydronaphthalene-containing monomers can be polymerized to create materials with high thermal stability and specific refractive indices. For instance, the development of novel dipolar precursors based on the tetrahydronaphthalene skeleton has been explored for use in palladium-catalyzed cycloaddition reactions. acs.org This methodology allows for the construction of complex, fused polycyclic systems that can serve as building blocks for functional materials. Furthermore, the functionalization of the tetrahydronaphthalene core allows for its integration into more complex architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it can contribute to the porosity and surface area of the material.

Environmental Fate and Degradation Studies of Tetrahydronaphthalene Compounds

Photodegradation Pathways and Mechanisms

The photodegradation of aromatic compounds in the environment is primarily driven by their interaction with sunlight, particularly UV radiation. This process can lead to the formation of a variety of transformation products, some of which may be more or less toxic than the parent compound. For instance, the photodegradation of naphthalene (B1677914) and alkylated naphthalenes has been shown to produce oxygenated compounds such as alcohols, aldehydes, ketones, and quinones.

It is plausible that 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol would undergo similar photochemical transformations. The presence of the hydroxyl group on the aromatic ring could influence the rate and pathway of photodegradation, potentially making the compound more susceptible to photo-oxidation. The initial steps would likely involve the formation of reactive oxygen species and subsequent attack on the aromatic ring, leading to hydroxylation and eventual ring cleavage. The methyl group may also influence the reaction pathways, but without specific studies, the precise mechanisms and resulting photoproducts remain speculative.

Biodegradation and Microbial Transformation Processes

The biodegradation of the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), has been extensively studied, providing a foundational understanding of the microbial processes that could act on its substituted derivatives.

Several bacterial strains have been identified that can utilize tetralin as a sole source of carbon and energy. The aerobic biodegradation of tetralin typically initiates with the enzymatic insertion of oxygen into the aromatic ring. This crucial step is catalyzed by multicomponent ring-hydroxylating dioxygenases, which are non-heme iron-containing enzymes.

Two primary initial attack strategies on the tetralin molecule by microorganisms have been observed:

Attack on the aromatic ring: This is the more extensively studied pathway, where a dioxygenase enzyme hydroxylates the aromatic part of the molecule.

Attack on the alicyclic ring: In this less common pathway, the initial hydroxylation occurs on the saturated cyclohexane (B81311) ring.

The presence of methyl and hydroxyl substituents on the this compound molecule would likely influence the regioselectivity and rate of microbial attack. The hydroxyl group may facilitate the initial enzymatic oxidation, while the position of the methyl group could sterically hinder or electronically influence the dioxygenase activity.

Research on the biodegradation of other substituted PAHs and phenolic compounds indicates that microorganisms can adapt to metabolize a wide range of chemical structures. nih.govacademicjournals.org For example, bacteria from the genera Pseudomonas, Rhodococcus, and Sphingopyxis are known for their versatile catabolic capabilities towards aromatic hydrocarbons. wikipedia.orgnih.gov It is probable that similar microbial communities would be involved in the breakdown of this compound in contaminated environments.

Environmental Occurrence and Monitoring of Tetrahydronaphthalene Derivatives

Tetralin and its derivatives enter the environment through various channels, including industrial effluents, oil spills, and the combustion of fossil fuels. nih.gov Tetralin itself occurs naturally in petroleum and coal. nih.gov

Specific monitoring data for this compound in environmental matrices such as water, soil, or air are scarce. However, given its relationship to tetralin, it is likely to be present in environments contaminated with crude oil or coal tar. The analysis of such complex environmental samples for specific substituted tetralins requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS).

General studies on the environmental concentrations of tetralin have detected it in urban atmospheres and as a component of industrial wastewater. nih.gov The environmental distribution of this compound would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, which would determine its partitioning between air, water, and soil compartments.

Metabolic Pathways in Environmental Systems

The metabolic pathways for the degradation of this compound in environmental systems have not been specifically elucidated. However, based on the well-characterized pathways for tetralin and other substituted aromatic compounds, a putative metabolic route can be proposed.

The aerobic degradation pathway for tetralin in bacteria like Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB is initiated by a tetralin dioxygenase, which hydroxylates the aromatic ring. This is followed by a series of enzymatic reactions including dehydrogenation, meta-cleavage of the aromatic ring, and further degradation of the resulting aliphatic chain.

For this compound, the initial enzymatic attack would likely be a dioxygenation of the aromatic ring, potentially influenced by the existing hydroxyl and methyl groups. The resulting dihydroxylated intermediate would then be a substrate for a catechol dioxygenase, leading to ring cleavage. The subsequent steps would involve the degradation of the aliphatic portion of the molecule, eventually leading to intermediates of central metabolism that can be assimilated by the microorganisms.

The table below summarizes key enzymes involved in the initial stages of tetralin biodegradation, which are likely analogous to those that would act on this compound.

| Enzyme | Function | Microorganism(s) |

|---|---|---|

| Tetralin Dioxygenase | Initial hydroxylation of the aromatic ring | Sphingopyxis granuli TFA, Rhodococcus sp. TFB |

| cis-Dihydrodiol Dehydrogenase | Dehydrogenation of the dihydrodiol intermediate | Sphingopyxis granuli TFA |

| Extradiol Dioxygenase | Meta-cleavage of the dihydroxylated aromatic ring | Sphingopyxis granuli TFA |

| Camphor 5-monooxygenase | Hydroxylation of the alicyclic ring | Pseudomonas putida G786, Pseudomonas stutzeri AS39 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and catalytic hydrogenation. For example, a methyl-substituted tetrahydronaphthalen-ol derivative can be synthesized via:

- Step 1 : Protection of hydroxyl groups using methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .

- Step 2 : Methylation via nucleophilic substitution or Friedel-Crafts alkylation, with careful temperature control (0–25°C) to avoid over-alkylation.

- Step 3 : Deprotection using mild acids (e.g., HCl in THF) or hydrogenolysis (H₂/Pd-C).

Critical parameters include solvent polarity (e.g., THF for LAH reductions) and column chromatography purification (7% EtOAc/heptane) to isolate the product .

Q. How is the structural integrity of this compound validated experimentally?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.6–7.5 ppm) and methyl groups (δ 1.2–1.3 ppm). For example, the methyl groups in 5,5,8,8-tetramethyl derivatives show singlet peaks at δ 1.25–1.26 ppm, while tetrahydronaphthalen-ol protons resonate as multiplet clusters (δ 1.6–2.1 ppm) .

- LC-MS : Molecular ion peaks ([M+H]⁺) should align with theoretical masses (e.g., m/z 205.25 for C₁₄H₂₀O) .

- X-ray crystallography (if crystalline) confirms spatial arrangement, particularly for stereoisomers .

Q. What are the common functionalization reactions for this compound?

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

- Halogenation : Electrophilic iodination (NaI/NaOCl in MeOH) at the aromatic ring yields iodinated derivatives for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Etherification : Protection with MOM or THP groups enhances stability during subsequent reactions .

Advanced Research Questions

Q. How does methyl substitution at the 1-position influence electronic and steric properties?

- Electronic effects : Methyl groups act as electron donors via hyperconjugation, increasing electron density on the aromatic ring (observed in upfield NMR shifts for adjacent protons) .

- Steric hindrance : Bulkier substituents (e.g., 3,5,5,8,8-pentamethyl derivatives) reduce reactivity in electrophilic substitution but enhance selectivity in catalytic hydrogenation . Computational studies (DFT) can quantify steric parameters like Tolman cone angles .

Q. How do stereochemical variations impact biological activity?

- Isomer-specific activity : For example, (6R,7R,8S)-stereoisomers of related tetrahydronaphthalen-ol derivatives exhibit higher antimicrobial activity due to optimized receptor binding, while enantiomers show reduced efficacy .

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers for in vitro testing .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Case study : Discrepancies in ¹³C NMR signals for methyl groups (δ 31.8–35.2 ppm) may arise from conformational flexibility. Variable-temperature NMR (VT-NMR) or NOESY can differentiate dynamic vs. static disorder .

- Cross-validation : Compare with computational spectra (e.g., DFT-predicted chemical shifts) using software like Gaussian or ADF .

Methodological Recommendations

- Purification : Use gradient elution (heptane → EtOAc) for chromatographic separation of methyl-substituted isomers .

- Toxicity mitigation : Employ fume hoods and PPE (nitrile gloves, P95 respirators) during iodination due to volatile byproducts .

- Data reproducibility : Document solvent batch effects (e.g., inhibitor-free THF) to avoid anomalous reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.